molecular formula C7H12F2N4S B3038693 3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine CAS No. 886496-06-6

3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B3038693
CAS No.: 886496-06-6
M. Wt: 222.26 g/mol
InChI Key: QWKXFWOAZSFOTR-UHFFFAOYSA-N
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Description

3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine is a synthetic organic compound belonging to the 1,2,4-triazole chemical class, a scaffold renowned for its diverse and potent biological activities. This high-purity reagent is designed for research and development applications in medicinal and agricultural chemistry. The core 1,2,4-triazole structure is a established pharmacophore known to interact effectively with biological targets, and the specific substitution pattern of this compound—featuring a difluoromethyl group at the 5-position and a butylthio side chain at the 3-position—is engineered to enhance its physicochemical properties and binding affinity. The difluoromethyl group is a key feature known to influence lipophilicity and metabolic stability, while the butylthio chain may contribute to unique interactions with enzyme active sites. The primary research value of 1,2,4-triazole derivatives lies in their potential as antifungal and antibacterial agents. Many such compounds exert their activity by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a critical component in the ergosterol biosynthesis pathway of fungal cells . The inhibition of ergosterol production leads to disruption of cell membrane integrity and function, resulting in potent antifungal effects. This mechanism is shared by several commercially successful triazole-based drugs and agrochemicals. Consequently, this compound is of significant interest for investigating new anti-infective strategies and for the development of novel crop protection agents to combat phytopathogens. Researchers can utilize this chemical as a key intermediate for further synthetic modification or as a standard in biological screening assays. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the researcher to ensure safe handling and disposal of this chemical in accordance with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-butylsulfanyl-5-(difluoromethyl)-1,2,4-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N4S/c1-2-3-4-14-7-12-11-6(5(8)9)13(7)10/h5H,2-4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKXFWOAZSFOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common method is the reaction of a suitable triazole precursor with difluoromethylating agents under radical conditions. The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the triazole ring .

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds within the triazole class exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Specifically, 3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine is being investigated for its potential therapeutic roles:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have effective antimicrobial properties against various bacterial strains.
  • Antifungal Potential : Similar compounds in the triazole family have shown efficacy against fungal infections, indicating that further research could reveal comparable effects for this compound.
  • Anticancer Properties : The structural characteristics of this compound may allow it to interfere with cancer cell proliferation pathways.

Agrochemicals

The compound's bioactive properties make it a candidate for use in agrochemicals:

  • Pesticide Development : Its potential effectiveness against pathogens could lead to applications as a pesticide or herbicide.
  • Plant Growth Regulation : Investigations into its effects on plant growth suggest possible applications in enhancing crop yields.

Material Science

The stability and reactivity of this compound make it suitable for material science applications:

  • Polymer Development : Research into its incorporation into polymers could yield materials with enhanced properties.
  • Coatings : Its chemical stability may allow for use in protective coatings.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
3-(Methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amineMethylthio group instead of butylthioAntifungalTrifluoromethyl enhances lipophilicity
3-(Ethylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amineEthylthio groupAntimicrobialSimilar structure but different alkyl chain
3-(Butylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amineTrifluoromethyl groupAntifungalVariation in fluorine substitution affects reactivity

The unique combination of the butylthio and difluoromethyl groups in this compound potentially influences its solubility and biological interactions differently than those observed in other derivatives.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key structural analogs differ in substituents at positions 3 and 5, which critically determine physicochemical properties and biological activities. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Triazol-4-Amine Derivatives
Compound Name R (Position 3) R' (Position 5) Key Properties/Activities Reference
Target Compound Butylthio Difluoromethyl High lipophilicity (predicted)
3-(Benzylsulfanyl)-5-(1H-indol-2-yl)... Benzylthio 1H-Indol-2-yl Structural stability (XRD/NMR)
3-(Ethylthio)-5-(pyridin-2-yl)... Ethylthio Pyridin-2-yl Magnetic/catalytic applications
3-(4-Fluorobenzylthio)-5-(pyridin-4-yl)... 4-Fluorobenzylthio Pyridin-4-yl Tyrosinase inhibition (IC₅₀: ~10 µM)
3-(Methylthio)-5-(thiophen-2-ylmethyl)... Methylthio Thiophen-2-ylmethyl Antimicrobial (MIC: 16–32 µg/mL)
3-(Difluoromethyl)-5-(methylthio)... Methylthio Difluoromethyl CAS 869942-09-6; MW 180.18

Key Differences and Implications

Substituent Length and Lipophilicity: The butylthio group in the target compound confers higher lipophilicity (logP ~3.5 predicted) compared to methylthio (logP ~1.8) or ethylthio (logP ~2.3) analogs. This may enhance blood-brain barrier penetration but reduce aqueous solubility .

In contrast, pyridinyl or thiophen-2-ylmethyl groups contribute aromaticity and planar geometry, favoring interactions with hydrophobic enzyme pockets .

Biological Activities :

  • Analogs with halogenated benzylthio groups (e.g., 4-fluorobenzylthio) show tyrosinase inhibition, suggesting the target compound may have similar applications .
  • Methylthio-thiophene derivatives exhibit broad-spectrum antimicrobial activity, implying that the butylthio-difluoromethyl variant could be optimized for antibacterial or antifungal use .

Analytical Data

  • XRD/NMR : Benzylsulfanyl and pyridinyl analogs are structurally validated via single-crystal XRD and NMR, confirming regioselective S-alkylation .
  • Mass Spectrometry : Methylthio and isopropylthio derivatives show clear molecular ion peaks (e.g., m/z 226 for 4a) .

Biological Activity

3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine is a synthetic compound belonging to the triazole family, characterized by a five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention due to its unique structural features, including a butylthio group and a difluoromethyl substituent. These characteristics may influence its biological activity and potential applications in pharmaceuticals and agrochemicals.

Structural Characteristics

The molecular formula of this compound is C₄H₅F₂N₄S, with a molecular weight of approximately 198.17 g/mol. The presence of sulfur and fluorine in its structure enhances its reactivity and biological interactions.

Property Value
Molecular FormulaC₄H₅F₂N₄S
Molecular Weight198.17 g/mol
Structural FeaturesButylthio, Difluoromethyl
Biological ClassTriazole Derivative

Biological Activity

Research on the biological activity of this compound is still emerging. However, it is hypothesized that compounds within the triazole class exhibit a range of biological activities, including antifungal, antimicrobial, and anticancer properties.

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes and receptors. The difluoromethyl group enhances lipophilicity, potentially improving cell membrane penetration. The butylthio group may facilitate covalent bonding with target proteins, leading to irreversible inhibition of enzymatic activity.

Comparative Analysis with Related Compounds

A comparative analysis with other triazole derivatives reveals how structural variations can influence biological activity:

Compound Structural Features Biological Activity
3-(Methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amineMethylthio groupAntifungal
3-(Ethylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amineEthylthio groupAntimicrobial
This compoundButylthio and difluoromethyl groupsPotentially diverse activity

Q & A

Q. What are the optimal synthetic routes for 3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example:

  • Step 1: React 5-(difluoromethyl)-4H-1,2,4-triazol-4-amine with butylthiol derivatives under basic conditions (e.g., NaOH or K₂CO₃) to form the thioether linkage .
  • Step 2: Microwave-assisted synthesis can enhance efficiency. Evidence shows microwave irradiation reduces reaction time by 50–70% compared to conventional heating, with yields improving from ~60% to >85% .

Optimization Strategies:

  • Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
  • Employ catalysts like tetrabutylammonium bromide (TBAB) to accelerate thiol-alkylation .
  • Monitor reaction progress via TLC or HPLC to isolate pure products.

Table 1: Comparison of Synthesis Methods

MethodYield (%)Time (h)Conditions
Conventional Heating60–6512–2480°C, K₂CO₃, DMF
Microwave-Assisted85–904–6100°C, TBAB, DMSO

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify peaks for the butylthio group (δ 0.8–1.6 ppm) and difluoromethyl (δ 4.5–5.5 ppm, split due to CF₂ coupling) .
    • ¹³C NMR: Confirm triazole ring carbons (δ 145–160 ppm) and CF₂ (δ 110–120 ppm, J₃ coupling ~30 Hz) .
  • X-ray Crystallography: Resolve crystal packing and bond angles. For example, similar triazole derivatives show planar triazole rings with S–C bond lengths of ~1.8 Å .
  • FT-IR: Validate N–H stretching (3200–3400 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .

Q. What in vitro assays are appropriate for evaluating the biological activity of this triazole derivative?

Methodological Answer:

  • Antimicrobial Activity:
    • Use broth microdilution assays (CLSI guidelines) to determine MIC values against S. aureus or C. albicans .
    • Compare with control compounds (e.g., fluconazole) to assess potency.
  • Enzyme Inhibition:
    • Test inhibition of ketol-acid reductoisomerase (KARI) via spectrophotometric NADPH depletion assays .
    • IC₅₀ values can be calculated using nonlinear regression (e.g., GraphPad Prism).

Advanced Research Questions

Q. How do structural modifications at the thioether and difluoromethyl positions influence bioactivity, based on SAR studies?

Methodological Answer:

  • Thioether Chain Length:
    • Butylthio (C4) vs. shorter chains (e.g., methylthio): Longer chains enhance lipophilicity, improving membrane permeability but may reduce solubility (logP increase from 1.2 to 2.8) .
  • Fluorine Substitution:
    • Difluoromethyl (CF₂H) vs. trifluoromethyl (CF₃): CF₂H improves hydrogen-bonding potential, enhancing target binding (e.g., KARI inhibition IC₅₀: CF₂H = 0.8 μM vs. CF₃ = 2.5 μM) .

Table 2: SAR of Key Substituents

SubstituentlogPMIC (μg/mL)KARI IC₅₀ (μM)
Butylthio (C4)2.84.00.8
Methylthio (C1)1.216.05.2
CF₃3.18.02.5

Q. What strategies resolve discrepancies in reported enzymatic inhibition data for triazole-based compounds?

Methodological Answer:

  • Assay Standardization:
    • Ensure consistent enzyme sources (e.g., recombinant vs. native KARI) and buffer conditions (pH 7.4, 25°C) .
  • Data Normalization:
    • Express activity as % inhibition relative to positive controls (e.g., glyphosate for KARI) to minimize inter-lab variability.
  • Meta-Analysis:
    • Use statistical tools (e.g., ANOVA) to compare datasets. Contradictions in IC₅₀ values (e.g., 0.8 μM vs. 2.0 μM) may arise from differing substrate concentrations or detection methods .

Q. What computational methods predict the binding affinity of this compound with target enzymes like KARI?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to model interactions between the triazole ring and KARI’s active site (PDB ID: 1YVE). The difluoromethyl group may form hydrophobic contacts with Val²⁹⁵ and His²⁷² .
  • Molecular Dynamics (MD):
    • Simulate binding stability (e.g., 100 ns trajectories) in GROMACS. RMSD values <2.0 Å indicate stable ligand-enzyme complexes .
  • QSAR Modeling:
    • Develop predictive models using descriptors like polar surface area (PSA) and H-bond donors. For triazoles, PSA <90 Ų correlates with higher bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine
Reactant of Route 2
Reactant of Route 2
3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine

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